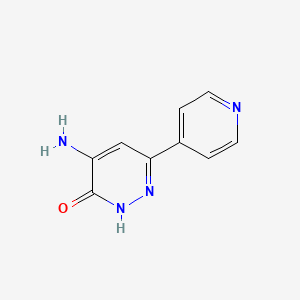

4-amino-6-(4-pyridinyl)-3(2H)-pyridazinone

Katalognummer B1367247

Molekulargewicht: 188.19 g/mol

InChI-Schlüssel: GPVUOJQVQCQENB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04346221

Procedure details

The following procedure describes the preparation of the entitled compound by reacting hydrazine with 6-(4-pyridinyl)-3(2H)-pyridazinone, the tautomeric form of 6-(4-pyridinyl)-3-pyridazinol. A mixture containing 10 g. of 6-(4-pyridinyl)-3(2H)-pyridazinone and 70 ml. of hydrazine hydrate was heated on a steam bath for 3 days and the excess hydrazine distilled off in vacuo. The remaining residue was heated with about 300 ml. of methanol and the solid was collected by filtration. The solid was combined with the corresponding solid obtained from another run starting with 15.7 g. of 6-(4-pyridinyl)-3(2H)-pyridazinone and 21 ml. of hydrazine hydrate and the combined solids were dissolved in aqueous potassium carbonate solution and reprecipitated by addition of acetic acid. The precipitate was dried for 9 hours at 40° C. over P2O5 and then overnight at 80° C. After its NMR spectrum had shown the solid still to contain acetic acid, it was next dried in a vacuum oven at 80° C. for 2 days to yield 18.2 g. (69% yield) of 4-amino-6-(4-pyridinyl)-3(2H)-pyridazinone, m.p. >300° C.

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]N.[N:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12](=[O:15])[NH:13][N:14]=2)=[CH:5][CH:4]=1.O.NN>C(=O)([O-])[O-].[K+].[K+]>[NH2:1][C:11]1[C:12](=[O:15])[NH:13][N:14]=[C:9]([C:6]2[CH:7]=[CH:8][N:3]=[CH:4][CH:5]=2)[CH:10]=1 |f:2.3,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C=1C=CC(NN1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C1=CC=C(N=N1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C=1C=CC(NN1)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=C(C=C1)C=1C=CC(NN1)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the preparation of the entitled compound

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture containing 10 g

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the excess hydrazine distilled off in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The remaining residue was heated with about 300 ml

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

of methanol and the solid was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained from another run

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reprecipitated by addition of acetic acid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The precipitate was dried for 9 hours at 40° C. over P2O5

|

|

Duration

|

9 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was next dried in a vacuum oven at 80° C. for 2 days

|

|

Duration

|

2 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 18.2 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C(NN=C(C1)C1=CC=NC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |